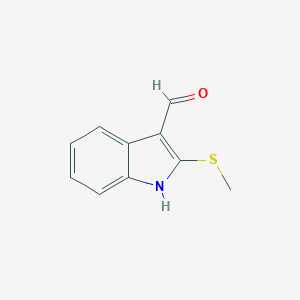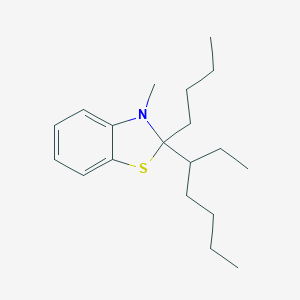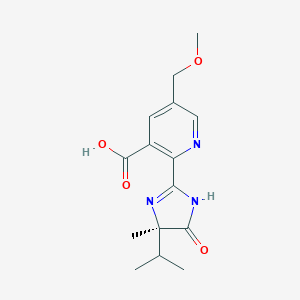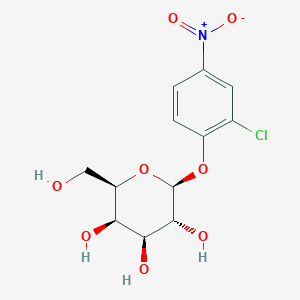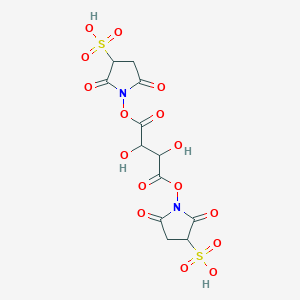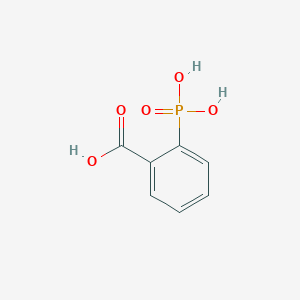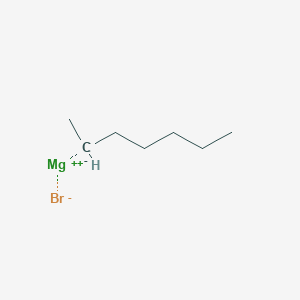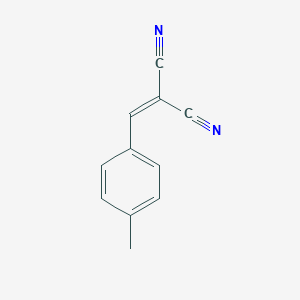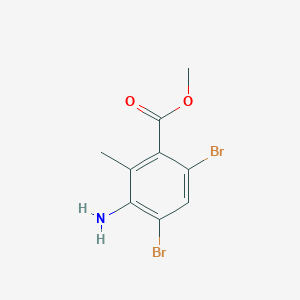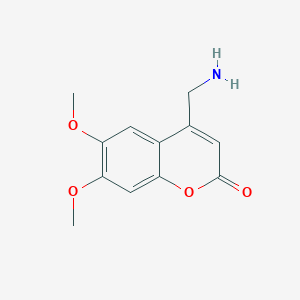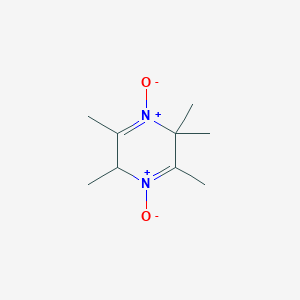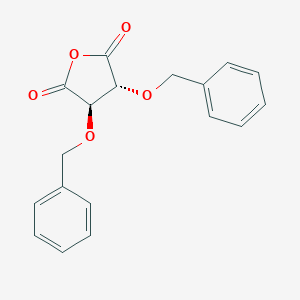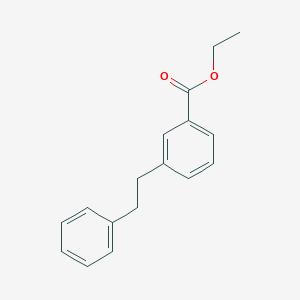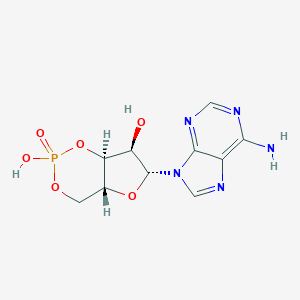
Epitope 31D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epitope 31D is a small protein molecule that has been extensively studied for its potential applications in scientific research. It is a peptide fragment derived from the protein tyrosine phosphatase receptor type C (PTPRC), which is also known as CD45. Epitope 31D has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
作用机制
Epitope 31D binds specifically to a region of CD45 known as the extracellular domain. This domain is involved in regulating the activity of CD45, which in turn plays a critical role in immune cell signaling and activation. By binding to this domain, epitope 31D can modulate the activity of CD45 and affect immune cell function.
生化和生理效应
Epitope 31D has a range of biochemical and physiological effects, depending on the specific context in which it is used. It has been shown to modulate immune cell signaling and activation, as well as affect cell adhesion and migration. Epitope 31D has also been investigated for its potential as a therapeutic agent, particularly in the treatment of autoimmune diseases and cancer.
实验室实验的优点和局限性
One advantage of using epitope 31D in lab experiments is its specificity for CD45-expressing cells. This allows for precise identification and isolation of immune cells, which can be useful in a range of research applications. However, one limitation is that epitope 31D may not bind equally well to all CD45 isoforms, which could affect its usefulness in certain contexts.
未来方向
There are a number of potential future directions for research on epitope 31D. One area of interest is its potential as a therapeutic agent for autoimmune diseases and cancer. Additionally, further investigation into the mechanism of action of epitope 31D could shed light on the role of CD45 in immune cell signaling and activation. Finally, the development of new techniques for modifying epitope 31D could expand its potential applications in scientific research.
合成方法
Epitope 31D can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves assembling the peptide sequence on a solid support, using a series of chemical reactions to add each amino acid in turn. The resulting peptide can then be cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC).
科学研究应用
Epitope 31D has been used in a range of scientific research applications, particularly in the study of immune system function. It has been shown to bind specifically to certain immune cells, such as T cells and B cells, and can be used to identify and isolate these cells in vitro. Epitope 31D has also been used to investigate the role of CD45 in immune cell signaling and activation.
属性
CAS 编号 |
122289-52-5 |
|---|---|
产品名称 |
Epitope 31D |
分子式 |
C75H132N26O19S2 |
分子量 |
1766.1 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C75H132N26O19S2/c1-11-40(6)58(100-66(113)47(19-15-29-86-74(81)82)93-71(118)59(42(8)102)101-68(115)52(34-43-21-23-44(103)24-22-43)98-69(116)57(39(4)5)99-60(107)41(7)77)70(117)94-49(26-32-122-10)64(111)92-48(25-31-121-9)65(112)97-53(35-54(78)104)61(108)89-36-55(105)88-37-56(106)90-45(18-14-28-85-73(79)80)62(109)96-51(33-38(2)3)67(114)91-46(17-12-13-27-76)63(110)95-50(72(119)120)20-16-30-87-75(83)84/h21-24,38-42,45-53,57-59,102-103H,11-20,25-37,76-77H2,1-10H3,(H2,78,104)(H,88,105)(H,89,108)(H,90,106)(H,91,114)(H,92,111)(H,93,118)(H,94,117)(H,95,110)(H,96,109)(H,97,112)(H,98,116)(H,99,107)(H,100,113)(H,101,115)(H,119,120)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-,59-/m0/s1 |
InChI 键 |
SOLCKDUKYAMXBE-UPOCGCHASA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |
SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(C)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(C)N |
序列 |
AVYTRIMMNGGRLKR |
同义词 |
epitope 31D glycosylated peptide 31D peptide 31D |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



